Dimethyl (2,4,6-triisopropylphenyl)boronate Dimethyl (2,4,6-triisopropylphenyl)boronate
Brand Name: Vulcanchem
CAS No.: 145434-22-6
VCID: VC21164222
InChI: InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3
SMILES: B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC
Molecular Formula: C17H29BO2
Molecular Weight: 276.2 g/mol

Dimethyl (2,4,6-triisopropylphenyl)boronate

CAS No.: 145434-22-6

Cat. No.: VC21164222

Molecular Formula: C17H29BO2

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl (2,4,6-triisopropylphenyl)boronate - 145434-22-6

Specification

CAS No. 145434-22-6
Molecular Formula C17H29BO2
Molecular Weight 276.2 g/mol
IUPAC Name dimethoxy-[2,4,6-tri(propan-2-yl)phenyl]borane
Standard InChI InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3
Standard InChI Key KRQWDHHDTSORLQ-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC
Canonical SMILES B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC

Introduction

Physical and Chemical Properties

Basic Physical Characteristics

Dimethyl (2,4,6-triisopropylphenyl)boronate possesses distinctive physical properties that influence its handling, storage, and application in chemical synthesis. The following table summarizes its key physical characteristics:

PropertyValue
Density0.913 g/mL at 25°C
Boiling Point323.448°C at 760 mmHg
Flash Point110°C
Refractive Indexn20/D 1.484
Vapor Pressure0 mmHg at 25°C

These properties indicate that the compound is a relatively dense liquid at room temperature with a high boiling point, suggesting good thermal stability for various reaction conditions .

Computed Molecular Properties

Advanced computational methods have been employed to determine additional properties of Dimethyl (2,4,6-triisopropylphenyl)boronate, providing insights into its molecular behavior and potential interactions:

PropertyValue
Molecular Weight276.2 g/mol
Hydrogen Bond Acceptor Count2
Rotatable Bond Count6
Exact Mass276.2260603
Topological Polar Surface Area18.5 Ų
Heavy Atom Count20
Complexity256

The moderate topological polar surface area (TPSA) value of 18.5 Ų suggests limited hydrogen bonding capacity, which may influence the compound's solubility profile and membrane permeability in biological systems .

Structural Identifiers

For precise identification and characterization, Dimethyl (2,4,6-triisopropylphenyl)boronate is associated with several structural identifiers:

IdentifierValue
InChIInChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3
InChI KeyKRQWDHHDTSORLQ-UHFFFAOYSA-N
Canonical SMILESB(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC

These identifiers provide standardized representations of the compound's structure, facilitating database searches and computational analyses.

Synthesis and Preparation Methods

Synthetic Routes

The primary synthetic route to Dimethyl (2,4,6-triisopropylphenyl)boronate involves the reaction of 2,4,6-triisopropylphenylboronic acid with methanol in the presence of a suitable catalyst. This esterification reaction proceeds through the formation of a boronic ester, with the elimination of water as a byproduct. The reaction generally requires careful control of reaction parameters to ensure high yield and purity of the product.

Laboratory Scale Preparation

For laboratory-scale preparation, the synthesis typically occurs under inert atmosphere conditions using dry solvents to prevent oxidation and hydrolysis of both the starting materials and the product. The reaction mixture is often heated to facilitate the esterification process, and water removal techniques such as azeotropic distillation or molecular sieves may be employed to drive the equilibrium toward product formation.

Industrial Production Considerations

In industrial settings, the production of Dimethyl (2,4,6-triisopropylphenyl)boronate involves scaled-up versions of laboratory procedures with additional considerations for process efficiency, cost-effectiveness, and environmental impact. The process may include continuous flow reactors, specialized purification techniques, and rigorous quality control measures to ensure consistent product quality.

Chemical Reactivity

General Reactivity Patterns

Dimethyl (2,4,6-triisopropylphenyl)boronate exhibits distinctive reactivity patterns influenced by the electronic and steric properties of its constituent functional groups. The boron-oxygen bonds are susceptible to nucleophilic attack, while the bulky isopropyl groups on the phenyl ring provide steric protection that can influence both reaction rates and selectivity.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction represents one of the most important applications of Dimethyl (2,4,6-triisopropylphenyl)boronate in organic synthesis. This palladium-catalyzed cross-coupling reaction involves the formation of carbon-carbon bonds between the boronate and aryl or vinyl halides. The reaction mechanism proceeds through several key steps:

  • Oxidative addition of the aryl halide to the palladium catalyst

  • Transmetalation of the organoboron compound

  • Reductive elimination to form the coupled product and regenerate the catalyst

The reaction typically requires basic conditions and is often conducted in solvents like toluene, THF, or alcohols. The stability of Dimethyl (2,4,6-triisopropylphenyl)boronate under these conditions makes it particularly valuable for challenging coupling reactions.

Other Synthetic Applications

Beyond Suzuki-Miyaura coupling, Dimethyl (2,4,6-triisopropylphenyl)boronate finds utility in various other transformations, including:

  • Chan-Lam coupling reactions with amines and phenols

  • Rhodium-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds

  • Hayashi-Miyaura asymmetric 1,4-additions

  • Petasis reactions for the synthesis of amino alcohols

These diverse applications highlight the versatility of this boronate in complex molecule synthesis.

Research Applications

Pharmaceutical Synthesis

In pharmaceutical research, Dimethyl (2,4,6-triisopropylphenyl)boronate serves as a valuable reagent for constructing complex molecular architectures present in drug candidates. The biaryl motifs accessible through Suzuki-Miyaura coupling are prevalent in numerous pharmaceutically active compounds, including antihypertensives, anti-inflammatory agents, and anticancer drugs.

Materials Science Applications

The compound plays a significant role in the synthesis of advanced materials with tailored properties. Conjugated polymers, liquid crystals, and optoelectronic materials often contain structural elements that can be efficiently constructed using boronate-mediated coupling reactions. The precise control over reaction outcomes afforded by Dimethyl (2,4,6-triisopropylphenyl)boronate makes it particularly valuable in materials requiring specific molecular architectures.

Catalysis Research

Recent research has explored the use of Dimethyl (2,4,6-triisopropylphenyl)boronate in the development of novel catalytic systems. The compound has been incorporated into well-defined palladium complexes featuring imidazo[1,5-a]pyridin-3-ylidene ligands, creating versatile catalyst platforms for various cross-coupling reactions . These applications highlight the compound's continued relevance in advancing synthetic methodology.

Comparative Analysis

Comparison with Related Organoboron Compounds

To understand the unique properties of Dimethyl (2,4,6-triisopropylphenyl)boronate, it is instructive to compare it with related organoboron compounds:

CompoundStabilityReactivity ProfilePrimary Applications
Dimethyl (2,4,6-triisopropylphenyl)boronateHighSelective, moderate rateSuzuki coupling, pharmaceutical synthesis
Phenylboronic acidModerateHigh, less selectiveGeneral organic synthesis
2,4,6-Trimethylphenylboronic acidModerateHigher than triisopropyl analogAgrochemical synthesis
2,4,6-Triisopropylphenylboronic acidModerate-highLower than ester derivativePrecursor synthesis

This comparison illustrates how the steric and electronic properties of the substituents significantly influence the reactivity and stability of organoboron compounds.

Advantages and Limitations

The advantages of Dimethyl (2,4,6-triisopropylphenyl)boronate include:

  • Enhanced stability compared to boronic acids

  • Superior functional group tolerance

  • Predictable reactivity in coupling reactions

  • Good shelf-life under appropriate storage conditions

  • Higher cost compared to simpler boronic acids

  • Reduced reactivity in certain transformations due to steric hindrance

  • Potential sensitivity to strong nucleophiles that can attack the boron center

Understanding these characteristics is essential for selecting the appropriate reagent for specific synthetic applications.

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